molecular formula C19H16FN3O2 B6640533 N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide

Cat. No. B6640533
M. Wt: 337.3 g/mol
InChI Key: KOJIHCIZXCJAFL-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide, also known as FPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FPHC is a pyrimidine-based compound that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cancer cell growth and proliferation. N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide is its relatively straightforward synthesis, which makes it readily available for laboratory experiments. N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide has also been shown to exhibit potent therapeutic effects in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, the potential limitations of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide include its relatively low water solubility, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research and development of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide. One potential direction is to further investigate the mechanism of action of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide and its potential therapeutic targets. Another direction is to optimize the synthesis of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide to improve its bioavailability and therapeutic efficacy. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide in animal models before clinical trials can be conducted.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide involves the reaction of 2-fluoroacetophenone with ethyl cyanoacetate to form 2-(2-fluorophenyl)-2-hydroxyethyl)-2-cyanoacetate, which is then reacted with phenylhydrazine to form N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide. The synthesis of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Preclinical studies have shown that N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast, ovarian, and lung cancer cells. N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)17(24)12-23-19(25)14-10-21-18(22-11-14)13-6-2-1-3-7-13/h1-11,17,24H,12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJIHCIZXCJAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NCC(C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide

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